![molecular formula C5H12N4O B12538429 Urea,N-[(dimethylamino)iminomethyl]-N-methyl-(9ci)](/img/structure/B12538429.png)
Urea,N-[(dimethylamino)iminomethyl]-N-methyl-(9ci)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Urea, N-[(dimethylamino)iminomethyl]-N-methyl- (9CI) involves the reaction of dimethylamine with cyanamide under controlled conditions . The reaction typically occurs in an aqueous medium at a temperature range of 20-30°C. Industrial production methods often involve the use of high-pressure reactors to ensure complete conversion of reactants to the desired product .
Chemical Reactions Analysis
Urea, N-[(dimethylamino)iminomethyl]-N-methyl- (9CI) undergoes various chemical reactions, including:
Scientific Research Applications
Urea, N-[(dimethylamino)iminomethyl]-N-methyl- (9CI) has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Urea, N-[(dimethylamino)iminomethyl]-N-methyl- (9CI) involves its interaction with specific molecular targets, such as enzymes and receptors . It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Urea, N-[(dimethylamino)iminomethyl]-N-methyl- (9CI) can be compared with other similar compounds such as:
N,N-dimethylurea: Similar in structure but lacks the iminomethyl group, resulting in different reactivity and applications.
N,N-dimethylisourea: Shares the dimethylamino group but differs in the arrangement of atoms, leading to distinct chemical properties.
N,N-dimethylthiourea: Contains a sulfur atom instead of oxygen, which significantly alters its chemical behavior and uses.
These comparisons highlight the unique structural features and reactivity of Urea, N-[(dimethylamino)iminomethyl]-N-methyl- (9CI), making it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C5H12N4O |
|---|---|
Molecular Weight |
144.18 g/mol |
IUPAC Name |
1-[(E)-(dimethylhydrazinylidene)methyl]-1-methylurea |
InChI |
InChI=1S/C5H12N4O/c1-8(2)7-4-9(3)5(6)10/h4H,1-3H3,(H2,6,10)/b7-4+ |
InChI Key |
YHAOVLCTSTUFIK-QPJJXVBHSA-N |
Isomeric SMILES |
CN(C)/N=C/N(C)C(=O)N |
Canonical SMILES |
CN(C)N=CN(C)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


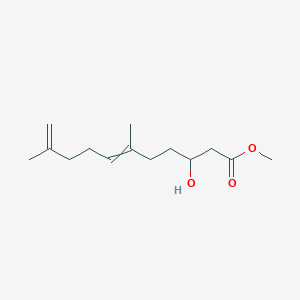

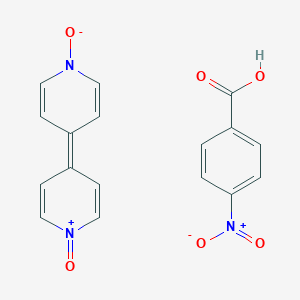
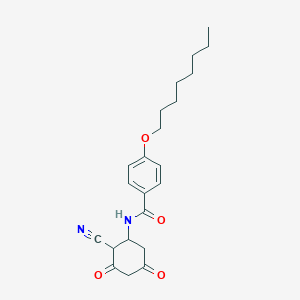
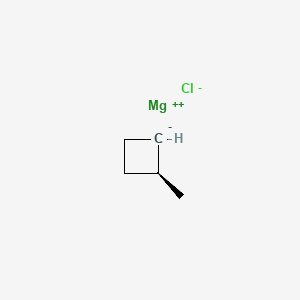
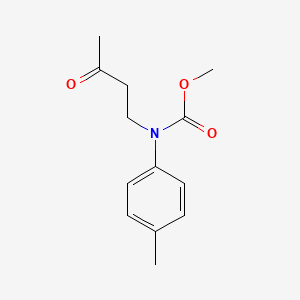
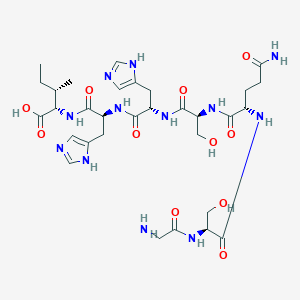
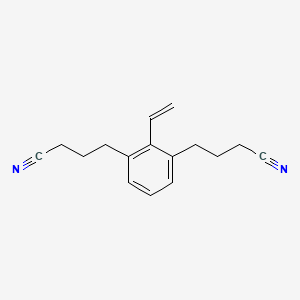
![(2S)-2-(Phenyl{[2-(trifluoromethoxy)phenyl]sulfanyl}methyl)morpholine](/img/structure/B12538412.png)
![Butanoic acid, 2-[3-[[3-(4-chlorobenzoyl)-2-methyl-6-(trifluoromethoxy)-1H-indol-1-yl]methyl]phenoxy]-, (2R)-](/img/structure/B12538413.png)
![N-{3,5-Bis[(1S)-1-methoxyethyl]-4H-1,2,4-triazol-4-yl}methanimine](/img/structure/B12538424.png)
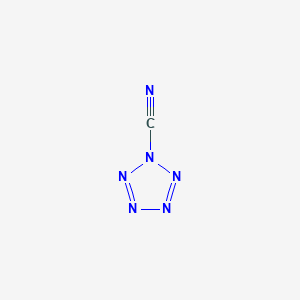

![2-[(E)-Benzylideneamino]-5-[(E)-(4-chlorophenyl)diazenyl]benzoic acid](/img/structure/B12538441.png)
